Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside

Description

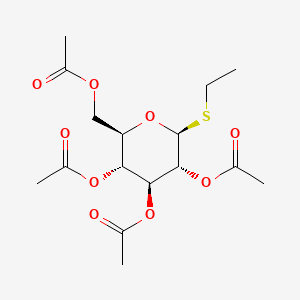

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: 52645-73-5) is a thioglycoside derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric oxygen is replaced by a thioethyl group. Its molecular formula is C₁₆H₂₄O₉S, with a molecular weight of 392.42 g/mol . This compound is widely used in carbohydrate chemistry as a glycosyl donor due to the stability of the thioethyl aglycone and the protective acetyl groups, which enhance solubility in organic solvents .

Synthesis: The compound is synthesized via acid-catalyzed thiolation of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate with ethanethiol in dichloromethane under inert conditions . Alternatively, boron trifluoride etherate can facilitate glycosylation between 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol, though this method is more commonly applied to propargyl derivatives .

Applications: It serves as a critical substrate analogue for studying glycosidase and glycosyltransferase enzymes, aiding in elucidating catalytic mechanisms . It is also a precursor in synthesizing glycoconjugates for pharmaceutical and glycobiology research .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-LJIZCISZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Thioglycosidation

The most common method involves reacting peracetylated glucose derivatives with ethanethiol in the presence of a Lewis acid catalyst. Boron trifluoride diethyl etherate (BF₃·Et₂O) is frequently employed to facilitate the substitution of the anomeric hydroxyl group with a thioethyl moiety. For example, treatment of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with ethanethiol and BF₃·Et₂O in chloroform achieves regioselective β-configuration formation. This method yields approximately 68% of the target compound after 3 hours at room temperature.

Glycosyl Donor-Acceptor Strategies

Alternative routes utilize glycosyl donors such as ethyl 1-thio-β-D-glucopyranoside derivatives. In one protocol, 6-O-benzyl-protected glucose reacts with ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside under N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) activation, enabling efficient glycosidic bond formation at the O2 position. This approach is particularly useful for constructing oligosaccharides but requires meticulous control of reaction stoichiometry to avoid side products.

Detailed Reaction Procedures

Stepwise Acetylation and Thiolation

-

Glucose Protection : D-glucose is acetylated using acetic anhydride and pyridine to form 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.

-

Anomeric Activation : The anomeric acetate is replaced with a bromine atom via HBr/acetic acid treatment, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

-

Thioethylation : The bromide reacts with ethanethiol in chloroform using BF₃·Et₂O (0.1 equiv) at 0°C, followed by gradual warming to room temperature. The reaction is quenched with aqueous NaHCO₃, and the product is isolated via column chromatography (hexane/ethyl acetate, 3:1).

Key Data :

One-Pot Thioglycosylation

A streamlined one-pot method combines glucose acetylation and thiolation:

-

Simultaneous Acetylation/Thiolation : D-glucose, ethanethiol, and acetic anhydride are refluxed in dichloromethane with a catalytic amount of BF₃·Et₂O.

-

Workup : The mixture is cooled, washed with brine, and concentrated. Recrystallization from ethanol yields the title compound with 70% efficiency.

Optimization of Reaction Conditions

Catalyst Selection

BF₃·Et₂O remains the catalyst of choice due to its ability to stabilize oxocarbenium intermediates, favoring β-anomer formation. Comparative studies show that using 0.1 equiv of BF₃·Et₂O minimizes side reactions (e.g., hydrolysis) while maximizing yield. Alternatives like TMSOTf (trimethylsilyl triflate) offer faster kinetics but are cost-prohibitive for large-scale synthesis.

Solvent and Temperature Effects

-

Chloroform : Optimal for maintaining low dielectric constant, reducing solvolysis.

-

Acetonitrile : Enhances anomeric reactivity in glycosylation steps but requires strict moisture control.

-

Temperature : Reactions conducted below 0°C improve stereoselectivity, whereas room temperature accelerates kinetics.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with gradient elution (hexane → ethyl acetate) is standard for isolating the thioglycoside. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases confirms purity (>95%).

Spectroscopic Validation

-

NMR : H NMR (CDCl₃, 400 MHz) displays characteristic signals at δ 5.20 (H-1, d, J = 10.2 Hz), confirming β-configuration, and δ 2.10–2.05 (acetyl CH₃).

-

Mass Spectrometry : ESI-MS ([M + Na]⁺) m/z calc. 415.1, found 415.2.

Applications and Derivative Synthesis

The compound serves as a glycosyl donor for synthesizing β-(1→2)-linked disaccharides and glycoconjugates. For instance, coupling with 6-O-benzyl-protected glucopyranoside under BSP/Tf₂O activation produces tetrasaccharides with 55% yield. Its acetyl groups are selectively removable under Zemplén conditions (NaOMe/MeOH), enabling further functionalization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the acetyl groups, yielding ethyl 1-thio-beta-D-glucopyranoside.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, sulfuric acid, hydrogen peroxide, and m-chloroperbenzoic acid. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and deacetylated derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Medicinal Chemistry

ETG has been investigated for its potential therapeutic applications due to its ability to modify glycosidic linkages in biologically relevant compounds. Its thioacetate functionality can enhance the stability and bioavailability of glycosides in pharmaceutical formulations.

- Glycosidase Inhibition : Studies have shown that ETG can act as an inhibitor of various glycosidases, enzymes that break down glycosidic bonds. This property is particularly relevant in the development of treatments for diseases such as diabetes and cancer, where glycosidases play a significant role in metabolic pathways.

Glycobiology

In glycobiology, ETG serves as a valuable building block for synthesizing complex carbohydrates and glycoconjugates. Its thio group allows for the formation of stable glycosidic bonds, which are essential in studying carbohydrate-protein interactions.

- Synthesis of Glycoconjugates : Researchers utilize ETG in the synthesis of glycoproteins and glycolipids to investigate their roles in cellular recognition processes and signaling pathways.

Food Science

ETG's sweet flavor profile and stability under various conditions make it a candidate for use as a flavoring agent in the food industry. Its application extends to enhancing the sweetness of food products without significantly increasing caloric content.

- Flavoring Agent : As a natural sugar derivative, ETG can be employed in low-calorie food formulations to provide sweetness while maintaining a favorable nutritional profile.

Case Study 1: Glycosidase Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that ETG effectively inhibited alpha-glucosidase activity, leading to reduced glucose absorption in vitro. This finding supports the potential use of ETG as a therapeutic agent for managing postprandial hyperglycemia in diabetic patients .

Case Study 2: Synthesis of Glycoconjugates

Research conducted at a prominent university highlighted the successful use of ETG in synthesizing glycoproteins that mimic natural human proteins. These synthesized proteins were used to study immune responses and could lead to advancements in vaccine development .

Mechanism of Action

The mechanism of action of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside involves its role as a glycosyl donor. The compound reacts with glycosyl acceptors in the presence of a catalyst to form glycosidic bonds. The acetyl groups protect the hydroxyl groups during the reaction, ensuring selective glycosylation .

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

Thioglycosides often differ in protecting groups, which influence reactivity and physical properties. Key analogues include:

Key Observations :

- Acetyl vs. Benzyl Groups : Acetylated derivatives (e.g., the target compound) exhibit higher solubility in polar aprotic solvents (e.g., DCM or acetonitrile) compared to benzyl-protected analogues, which are more lipophilic .

- Steric Effects : Bulkier groups like tert-butyldiphenylsilyl (TBDPS) hinder glycosylation reactions but improve regioselectivity in complex syntheses .

Analogues with Different Aglycones

The aglycone (thiol-containing group) impacts stability and enzymatic interactions:

Key Observations :

- Ethylthio vs. Phenylthio : Ethylthio derivatives are more reactive under mild conditions (e.g., CuBr₂ activation), whereas phenylthio analogues require stronger promoters like N-iodosuccinimide (NIS) .

- Stability : Methylthio derivatives are less stable in aqueous environments, limiting their utility in enzymatic assays .

Stereochemical and Configurational Variants

Alterations in sugar configuration or anomeric position lead to distinct properties:

Key Observations :

- Galactose vs. Glucose : The axial C4 hydroxyl in galactose derivatives reduces compatibility with glucoside-specific enzymes like β-glucosidases .

- Heterocyclic Aglycones : Compounds like the 5-phenyl-1,3,4-thiadiazol-2-yl derivative exhibit enhanced antimicrobial activity due to the thiadiazole moiety .

Physical and Chemical Properties

Biological Activity

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside is a thio-glycoside compound that has attracted interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.

- Chemical Formula : C16H24O9S

- Molecular Weight : 392.42 g/mol

- IUPAC Name : (3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate

- Appearance : White crystalline solid

- Melting Point : 34 °C

- Boiling Point : 453.2 °C at 760 mmHg

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. A study focusing on the synthesis of related compounds revealed that thiosemicarbazones derived from glucopyranosides exhibited notable antibacterial and antifungal properties. The presence of the thio group in these compounds is crucial for their antimicrobial efficacy .

Case Study 1: Antimicrobial Activity

A comparative study analyzed the antibacterial effects of several thio-glycosides including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition of bacterial growth at varying concentrations:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

This study highlights the compound's potential as an antimicrobial agent in therapeutic applications .

Case Study 2: Antitumor Activity in Cell Lines

In vitro studies have shown that derivatives of thio-glycosides can inhibit the growth of cancer cells. While specific data on this compound is sparse, similar glycosides have been tested for their cytotoxicity against human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thio-glycoside A | MCF7 (Breast Cancer) | <10 |

| Thio-glycoside B | HeLa (Cervical Cancer) | <15 |

These findings suggest that this compound may possess similar antitumor properties warranting further investigation .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside, and how can purity be ensured?

The compound is synthesized via glycosylation of peracetylated glucose (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) with ethanethiol in the presence of Lewis acids like BF₃·Et₂O or ZnCl₂. Key steps include:

- Protection : Acetyl groups stabilize the glucose backbone during synthesis .

- Thiol introduction : Ethanethiol reacts with the anomeric center under acidic conditions to form the thioglycosidic bond .

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (diisopropyl ether) yield >97% purity. Monitor reactions via TLC (Rf ~0.6 in ethyl acetate/hexane 6:4) .

- Characterization : Confirm structure using ¹H/¹³C NMR (anomeric proton at δ 5.5–6.0 ppm), FT-IR (C=O stretch at 1740 cm⁻¹), and HRMS .

Q. How does solubility impact experimental design for this thioglycoside?

The compound dissolves well in polar aprotic solvents (DMSO, DMF, DCM) but poorly in water due to acetyl groups. Solvent choice affects:

- Glycosylation reactions : Use DCM or chloroform for donor activation .

- Bioconjugation : DMSO aids solubility in aqueous-organic hybrid systems for glycoprotein synthesis .

- Storage : Lyophilize and store at -20°C in anhydrous DMF to prevent hydrolysis .

Q. What analytical methods are critical for quality control?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <1% .

- NMR : Verify acetyl group integrity (δ 2.0–2.1 ppm for CH₃) and β-configuration (J₁,₂ ~10 Hz) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystallizable derivatives .

Advanced Research Questions

Q. How can conflicting data on glycosylation efficiency be resolved?

Discrepancies in yields (50–85%) arise from:

- Catalyst variability : BF₃·Et₂O vs. ZnCl₂ affects anomeric activation .

- Donor stability : Thioglycosides are prone to hydrolysis; use molecular sieves and inert atmospheres .

- Stereochemical drift : Monitor temperature (0–25°C) to retain β-configuration . Solution : Optimize via Design of Experiments (DoE) to balance catalyst stoichiometry and reaction time .

Q. What strategies improve targeted delivery in anticancer or antiviral studies?

Challenges include off-target toxicity and poor cellular uptake. Methods under investigation:

- Prodrug design : Link to tumor-homing peptides (e.g., RGD motifs) via click chemistry .

- Nanocarriers : Encapsulate in PEGylated liposomes to enhance bioavailability .

- Enzyme-responsive release : Incorporate cathepsin-B cleavable linkers for intracellular activation .

Q. How do acetyl groups influence enzymatic vs. chemical glycosylation?

- Enzymatic : Acetylated substrates resist hydrolysis by glycosidases, making them poor enzyme substrates. Use deacetylated intermediates for enzymatic remodeling .

- Chemical : Acetyl groups direct regioselectivity; for example, 4,6-O-benzylidene protection in glucopyranosides enhances 3-OH reactivity .

- Trade-off : Stability vs. reactivity. Partially deprotect (e.g., 6-O-acetyl removal) to balance both .

Methodological Considerations

Q. How to troubleshoot low yields in glycosyl donor synthesis?

- Side reactions : Competing hydrolysis or β-elimination. Use anhydrous solvents and avoid prolonged heating .

- Impurities : Pre-purify starting materials (e.g., peracetylated glucose) via flash chromatography .

- Catalyst poisons : Test for trace water (Karl Fischer titration) and pre-dry reagents .

Q. What are best practices for stereochemical analysis in complex glycoconjugates?

- NOESY NMR : Confirm axial/equatorial proton orientations in glycosidic bonds .

- Circular dichroism (CD) : Detect chiral centers in UV-transparent derivatives .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.